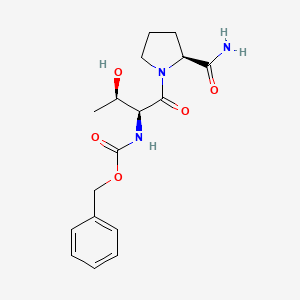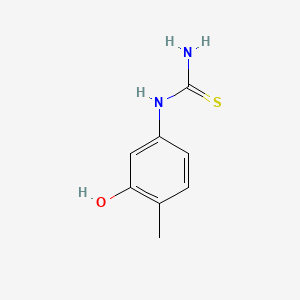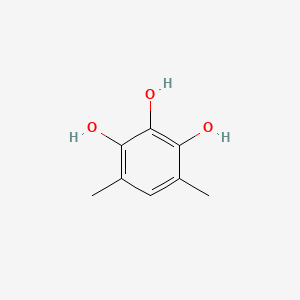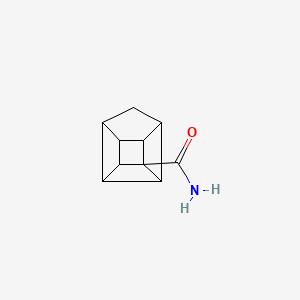
Homocuban-4-carbonsaeureamid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homocuban-4-carbonsaeureamid is a highly strained cage compound known for its unique structural properties. The compound belongs to the class of homocubanes, which are characterized by their rigid, polycyclic frameworks. These structures are of significant interest in various fields of scientific research due to their unusual chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxamide typically involves multiple steps, starting from simpler precursors. One common method involves the hydrogenolysis of homocubanes in the presence of platinum-, palladium-, or rhodium-supported catalysts . The reaction conditions often require precise control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for pentacyclo[4300~2,5~0~3,8~This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Homocuban-4-carbonsaeureamid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of catalysts like rhodium or palladium.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, oxidizing agents like potassium permanganate, and various catalysts such as platinum, palladium, and rhodium . The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenolysis of homocubanes can lead to the formation of tetracyclo[4.3.0.0~2,5~.0~3,8~]nonanes by cleavage of specific carbon-carbon bonds .
Applications De Recherche Scientifique
Homocuban-4-carbonsaeureamid has several scientific research applications, including:
Mécanisme D'action
The mechanism by which pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antiulcer activity is believed to be due to its ability to interact with and stabilize certain biological membranes, thereby protecting them from damage . The compound’s rigid structure also allows it to fit into specific binding sites on target molecules, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cubane: Another highly strained cage compound with a similar polycyclic structure.
Basketane: Known for its unique cage-like structure and reactivity.
Norsnoutane: A compound with a similar framework but different substitution patterns.
Uniqueness
Homocuban-4-carbonsaeureamid is unique due to its specific arrangement of carbon atoms and the resulting strain in its structure. This makes it an excellent model for studying the effects of strain on chemical reactivity and stability .
Propriétés
Numéro CAS |
15844-06-1 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.204 |
InChI |
InChI=1S/C10H11NO/c11-9(12)10-6-3-1-2-4(6)8(10)5(2)7(3)10/h2-8H,1H2,(H2,11,12) |
Clé InChI |
VILRDPLUXFZIPR-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C3C45C(=O)N |
Synonymes |
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxamide (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-[(E)-dec-2-enylidene]amino]urea](/img/structure/B578983.png)
![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)

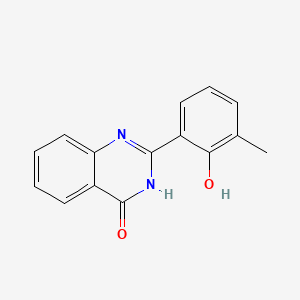


![Spiro[cyclopenta[7,8]phenanthro[2,3-c]pyrazole-1(2H),2'-oxetane](8CI,9CI)](/img/structure/B578989.png)
